molecular formula C18H23F3N2O3 B10983384 [2-hydroxy-3,5-di(propan-2-yl)phenyl][5-hydroxy-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone

[2-hydroxy-3,5-di(propan-2-yl)phenyl][5-hydroxy-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone

Cat. No.: B10983384
M. Wt: 372.4 g/mol
InChI Key: VPTWTDJFBDZDRX-UHFFFAOYSA-N
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Description

(2-HYDROXY-3,5-DIISOPROPYLPHENYL)[5-HYDROXY-3-METHYL-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]METHANONE is a complex organic compound that features both phenolic and pyrazole functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-HYDROXY-3,5-DIISOPROPYLPHENYL)[5-HYDROXY-3-METHYL-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]METHANONE typically involves multi-step organic reactions. One common approach is to start with the preparation of the phenolic and pyrazole intermediates separately, followed by their coupling under specific conditions.

    Phenolic Intermediate Synthesis: The phenolic intermediate can be synthesized through the alkylation of a phenol derivative with isopropyl groups under basic conditions.

    Pyrazole Intermediate Synthesis: The pyrazole intermediate is prepared by reacting a hydrazine derivative with a β-diketone under acidic or basic conditions.

    Coupling Reaction: The final step involves coupling the phenolic and pyrazole intermediates using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2-HYDROXY-3,5-DIISOPROPYLPHENYL)[5-HYDROXY-3-METHYL-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]METHANONE can undergo various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The carbonyl group in the pyrazole ring can be reduced to form alcohols.

    Substitution: The hydrogen atoms on the phenolic ring can be substituted with other functional groups through electrophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃/H₂SO₄).

Major Products

    Oxidation: Quinones and related compounds.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated phenolic compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its phenolic and pyrazole groups make it a versatile tool for investigating biochemical processes.

Medicine

In medicinal chemistry, this compound has potential applications as a drug candidate. Its structure suggests it could interact with various biological targets, making it a promising lead compound for the development of new therapeutics.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of (2-HYDROXY-3,5-DIISOPROPYLPHENYL)[5-HYDROXY-3-METHYL-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]METHANONE involves its interaction with specific molecular targets. The phenolic group can form hydrogen bonds with proteins, while the pyrazole ring can interact with enzyme active sites. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (2-HYDROXY-3,5-DIISOPROPYLPHENYL)[5-HYDROXY-3-METHYL-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]METHANONE: Unique due to its combination of phenolic and pyrazole groups.

    (2-HYDROXY-3,5-DIISOPROPYLPHENYL)[5-HYDROXY-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-1-YL]METHANONE: Lacks the trifluoromethyl group, which may affect its reactivity and biological activity.

    (2-HYDROXY-3,5-DIISOPROPYLPHENYL)[5-HYDROXY-3-METHYL-5-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]METHANONE: Lacks the dihydro component, which may influence its stability and interactions.

Uniqueness

The presence of both phenolic and pyrazole groups in (2-HYDROXY-3,5-DIISOPROPYLPHENYL)[5-HYDROXY-3-METHYL-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]METHANONE makes it unique. This combination allows for diverse chemical reactivity and potential biological activity, setting it apart from similar compounds.

Properties

Molecular Formula

C18H23F3N2O3

Molecular Weight

372.4 g/mol

IUPAC Name

[2-hydroxy-3,5-di(propan-2-yl)phenyl]-[5-hydroxy-3-methyl-5-(trifluoromethyl)-4H-pyrazol-1-yl]methanone

InChI

InChI=1S/C18H23F3N2O3/c1-9(2)12-6-13(10(3)4)15(24)14(7-12)16(25)23-17(26,18(19,20)21)8-11(5)22-23/h6-7,9-10,24,26H,8H2,1-5H3

InChI Key

VPTWTDJFBDZDRX-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(C1)(C(F)(F)F)O)C(=O)C2=CC(=CC(=C2O)C(C)C)C(C)C

Origin of Product

United States

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